

Cross-Reactivity Profile of Anti-hypertensive Sulfonanilide 1: A Comparative Analysis

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Compound of Interest		
Compound Name:	Anti-hypertensive sulfonanilide 1	
Cat. No.:	B10799474	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cross-reactivity profile of "**Anti-hypertensive Sulfonanilide 1**" (AHS1), a novel investigational agent. For the purpose of this guide, AHS1 is characterized as a selective antagonist of the Endothelin-1 Type A (ET-A) receptor, a key mediator in vasoconstriction.[1][2][3] The study evaluates its binding affinity and functional activity against its primary target and compares it to other classes of anti-hypertensive agents to ascertain its selectivity and potential for off-target effects.

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that acts through two receptor subtypes, ET-A and ET-B.[1][2][4] While ET-A receptor activation on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, ET-B receptors have a more complex role, including mediating vasodilation via nitric oxide release from endothelial cells and clearing circulating ET-1.[3][4][5] Selective blockade of the ET-A receptor is a therapeutic strategy for managing hypertension.[5]

Comparative Compound Overview

To establish a comprehensive cross-reactivity profile, AHS1 was tested alongside several established anti-hypertensive agents with distinct mechanisms of action:

 Bosentan: A dual ET-A/ET-B receptor antagonist, used for treating pulmonary arterial hypertension.[1][2]



- Amlodipine: A dihydropyridine calcium channel blocker that induces vasodilation.
- Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor.
- Hydrochlorothiazide (HCTZ): A thiazide diuretic and a non-antibiotic sulfonamide, making it a critical comparator for assessing potential class-related off-target effects.[6][7]

Quantitative Data Summary

The following tables summarize the key experimental findings, comparing the binding affinities and functional inhibitory concentrations of AHS1 and comparator drugs against various relevant biological targets.

Table 1: Receptor Binding Affinity (Ki, nM)

This table displays the equilibrium dissociation constant (Ki) for each compound at the target endothelin receptors and selected off-target receptors. Lower Ki values indicate higher binding affinity.

Compound	ET-A Receptor	ET-B Receptor	L-type Ca²+ Channel	Angiotensin II Type 1 Receptor
AHS1	0.85	>10,000	>10,000	>10,000
Bosentan	5.0	150	>10,000	>10,000
Amlodipine	>10,000	>10,000	2.5	>10,000
Lisinopril	>10,000	>10,000	>10,000	Not Applicable (Enzyme Inhibitor)

Data are presented as mean values from n=3 independent experiments. ">10,000" indicates no significant binding detected at the highest tested concentration.

Table 2: Functional Cellular Assay (IC50, nM)



This table shows the half-maximal inhibitory concentration (IC50) of the compounds in functional assays. For AHS1 and Bosentan, this was an ET-1 induced calcium mobilization assay. For Amlodipine, a potassium chloride-induced vasoconstriction assay was used.

Compound	ET-A Mediated Ca ²⁺ Mobilization	ET-B Mediated Ca ²⁺ Mobilization	L-type Ca²+ Channel Blockade
AHS1	1.2	>10,000	>10,000
Bosentan	7.5	250	>10,000
Amlodipine	>10,000	>10,000	4.1

Data are presented as mean values from n=3 independent experiments. ">10,000" indicates no significant functional inhibition detected at the highest tested concentration.

Table 3: Off-Target Sulfonamide-Related Enzyme Inhibition (% Inhibition at 10 μ M)

Given the sulfonanilide structure of AHS1, its potential to interact with carbonic anhydrase (CA) isoforms was assessed. This is a known off-target effect for some sulfonamide-containing drugs.[8][9]

Compound	Carbonic Anhydrase I	Carbonic Anhydrase II
AHS1	< 2%	< 5%
Hydrochlorothiazide (HCTZ)	35%	78%
Acetazolamide (Control)	99%	99%

Data show the percentage of enzyme activity inhibited by a 10 μ M concentration of the compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.



Radioligand Receptor Binding Assays

- Objective: To determine the binding affinity (Ki) of test compounds for ET-A, ET-B, L-type calcium channel, and AT1 receptors.
- Methodology:
 - Cell membranes expressing the recombinant human receptor of interest were prepared.
 - Membranes were incubated with a specific radioligand (e.g., [125]-ET-1 for endothelin receptors) and varying concentrations of the test compound.
 - Non-specific binding was determined in the presence of a high concentration of an unlabeled reference antagonist.
 - Following incubation to equilibrium, bound and free radioligand were separated by rapid filtration through glass fiber filters.
 - Radioactivity retained on the filters was quantified using a scintillation counter.
 - IC50 values were determined by non-linear regression analysis of competition binding curves.
 - Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

- Objective: To measure the functional antagonism of ET-A and ET-B receptors by assessing the inhibition of ligand-induced calcium release.
- Methodology:
 - HEK293 cells stably expressing either human ET-A or ET-B receptors were cultured and seeded into 96-well plates.
 - Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).



- Cells were pre-incubated with varying concentrations of the test compounds or vehicle control.
- The plate was placed in a fluorescence imaging plate reader (FLIPR).
- An EC80 concentration of Endothelin-1 was added to stimulate the cells, and the resulting change in fluorescence (indicating intracellular calcium concentration) was measured over time.
- The inhibitory effect of the compounds was calculated, and IC50 values were determined by plotting the percent inhibition against the log concentration of the antagonist.

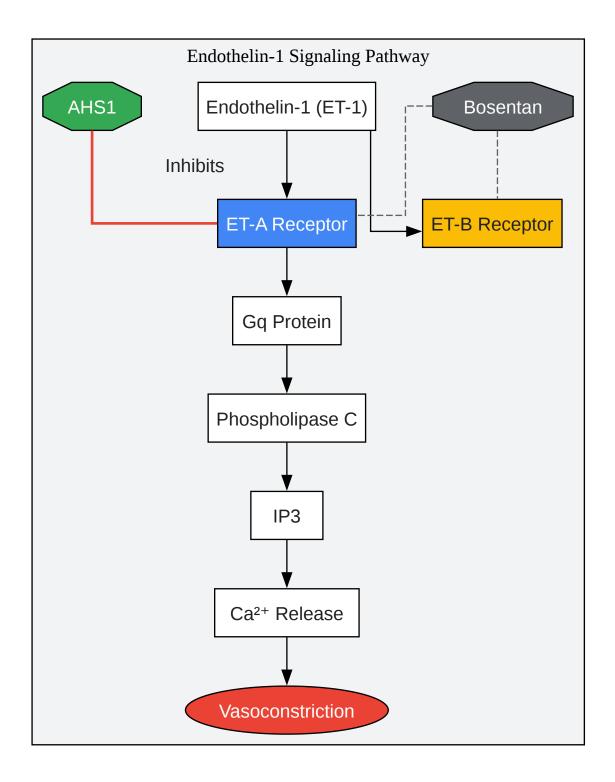
Carbonic Anhydrase Inhibition Assay

- Objective: To assess the off-target inhibitory activity of sulfonamide-containing compounds against human carbonic anhydrase (CA) isoforms I and II.
- Methodology:
 - The assay measures the CA-catalyzed hydration of CO2, which leads to a change in pH.
 - Recombinant human CA-I or CA-II was added to a buffer solution containing a pH indicator.
 - \circ The test compound (AHS1, HCTZ) or a known inhibitor (Acetazolamide) was added at a final concentration of 10 μ M.
 - The reaction was initiated by bubbling CO₂-saturated water into the mixture.
 - The time taken for the pH to drop by a set value (e.g., from 7.5 to 6.5) was measured spectrophotometrically.
 - Percent inhibition was calculated by comparing the reaction time in the presence of the compound to the vehicle control.

Visualizations Signaling Pathway and Experimental Workflow



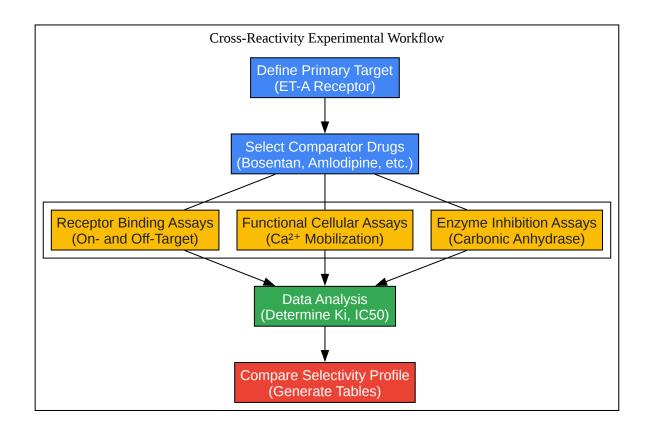
The following diagrams illustrate the targeted biological pathway and the general workflow used to assess the cross-reactivity of **Anti-hypertensive Sulfonanilide 1**.



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Caption: Targeted Endothelin-1 signaling pathway and points of inhibition.





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Caption: General experimental workflow for cross-reactivity profiling.

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